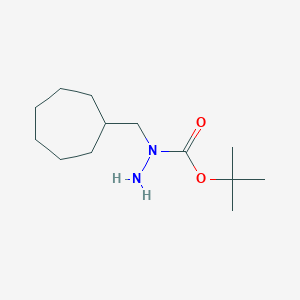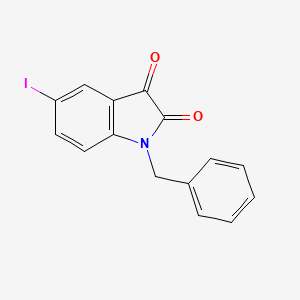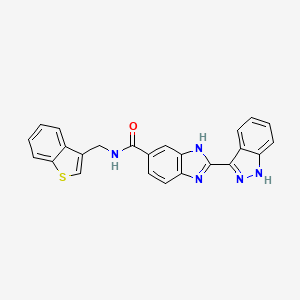
(3-Methoxy-1,8-naphthyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is a chemical compound belonging to the class of 1,8-naphthyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and photochemical properties. The presence of the methoxy group and the hydroxymethyl group in this compound makes it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methanol typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxy-1,8-naphthyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxymethyl groups, which can act as functional handles for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-1,8-naphthyridin-4-yl)methanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its photochemical properties make it useful in the development of materials with specific optical characteristics.
Wirkmechanismus
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is compared with other similar compounds, such as 1,8-naphthyridine derivatives and other heterocyclic compounds. Its uniqueness lies in the presence of both the methoxy and hydroxymethyl groups, which provide additional functional versatility compared to simpler 1,8-naphthyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine
2,7-Dimethyl-1,8-naphthyridine
1,6-Naphthyridine derivatives
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(3-methoxy-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-5,13H,6H2,1H3 |
InChI-Schlüssel |
ANJNWNNMLPJDGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C(=C1CO)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)

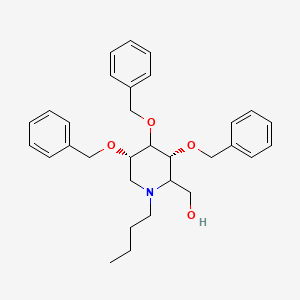
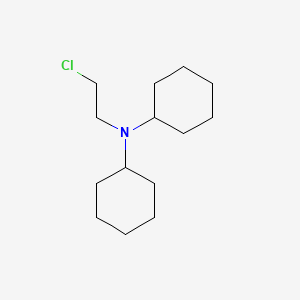
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
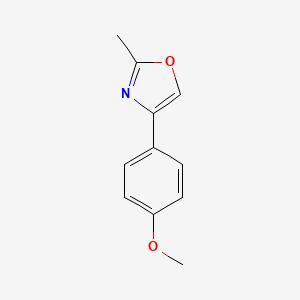
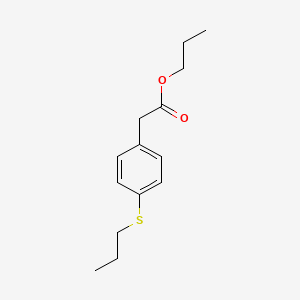
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

